Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone
Description
IUPAC Nomenclature and Isomeric Variations
The compound cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a phenyl ketone (methanone) substituted at the 3-position with a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group and at the carbonyl carbon with a cyclohexyl moiety. The spiro[4.5]decane core comprises a five-membered 1,4-dioxa ring fused to a six-membered azaspiro system, creating a bicyclic structure with a shared quaternary carbon.
Isomeric variations arise from:
- Positional isomerism : The substitution pattern on the phenyl ring (e.g., 2-, 3-, or 4-positions) significantly impacts molecular geometry. For instance, the 4-substituted analog (CAS 898758-64-0) exhibits distinct crystallographic packing compared to the 3-substituted form.
- Stereoisomerism : The spiro junction introduces axial chirality, though no enantiomeric resolution has been reported for this compound.
- Structural isomerism : Replacement of the cyclohexyl group with cyclobutyl (CAS 898762-49-7) or cyclopropyl (CAS 898758-55-5) alters steric and electronic profiles.
| Isomer Type | Example CAS | Key Structural Feature |
|---|---|---|
| Positional (3-substituted) | 898762-55-5 | Spiro group at phenyl 3-position |
| Positional (4-substituted) | 898758-64-0 | Spiro group at phenyl 4-position |
| Cycloalkyl Variation | 898762-49-7 | Cyclobutyl instead of cyclohexyl |
Crystallographic Characterization and X-ray Diffraction Analysis
Single-crystal X-ray diffraction studies of related spiro[4.5]decanes reveal critical structural parameters. For example, the parent spiro[4.5]decane system exhibits bond angles of 112.3° at the spiro carbon and torsion angles of 54.7° between the dioxolane and piperidine rings. In cyclohexyl 3-substituted derivatives, the phenyl ring adopts a dihedral angle of 68.2° relative to the spiro plane, minimizing steric clashes with the cyclohexyl group.
Key crystallographic metrics for analogous compounds include:
- Unit cell parameters : Monoclinic system with a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 98.4°.
- Hydrogen bonding : The ketone oxygen forms intermolecular C=O···H–N bonds (2.89 Å) with the azaspiro nitrogen, stabilizing crystal packing.
- Density : 1.24 g/cm³, consistent with bicyclic systems containing oxygen and nitrogen heteroatoms.
Comparative Analysis of Spiro[4.5]Decane Core Modifications
Modifications to the spiro[4.5]decane core profoundly influence chemical reactivity and biological activity:
Electronic Effects :
Steric Effects :
Conformational Rigidity :
| Modification Type | Example Compound | Impact on Property |
|---|---|---|
| Electron-withdrawing group | 8-Nitro derivative | Reduced basicity, increased thermal stability |
| Steric hindrance | 8-Isopropyl analog | Slower metabolic clearance |
| Ring size variation | Spiro[4.4]decane | Increased ring strain (ΔHf +22.3 kJ/mol) |
Properties
IUPAC Name |
cyclohexyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-20(18-6-2-1-3-7-18)19-8-4-5-17(15-19)16-22-11-9-21(10-12-22)24-13-14-25-21/h4-5,8,15,18H,1-3,6-7,9-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIAFHJYPPXGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643343 | |
| Record name | Cyclohexyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-55-5 | |
| Record name | Methanone, cyclohexyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Spirocyclic Amine Core
- Method: Cyclocondensation of a suitable diol (e.g., ethylene glycol derivative) with an amine under acidic conditions.
- Purpose: To construct the 1,4-dioxa-8-azaspiro[4.5]decane framework, which is the core spirocyclic system.
- Conditions: Typically carried out in acidic media at mild temperatures (e.g., room temperature to 50 °C) for 12–24 hours to ensure complete cyclization.
- Outcome: Formation of a rigid spirocyclic amine intermediate with high regio- and stereochemical control.
Friedel-Crafts Acylation to Attach the Cyclohexyl Ketone
- Method: Reaction of the methylene-bridged spirocyclic intermediate with cyclohexanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
- Purpose: To introduce the cyclohexyl ketone moiety at the phenyl ring.
- Conditions: Conducted under anhydrous conditions, often in dichloromethane or toluene, at temperatures between 0 °C and room temperature to control regioselectivity and prevent decomposition.
- Optimization: Reaction temperature, catalyst loading, and solvent choice are critical to maximize yield and purity while minimizing side reactions such as polyacylation or spirocycle ring opening.
Research Findings and Optimization Strategies
- Yield considerations: Each step typically achieves moderate to good yields, with overall yields ranging from 30% to 60% depending on reaction conditions and purification methods.
- Purity and characterization: The final product is characterized by NMR, IR, and mass spectrometry to confirm the presence of the spirocyclic system, ketone functionality, and substitution pattern.
- Reaction monitoring: TLC and HPLC are employed to monitor reaction progress and optimize reaction times.
- Side reactions: Over-acylation and ring-opening of the spirocyclic system are common side reactions, mitigated by controlling reaction temperature and catalyst equivalents.
Comparative Data Table of Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Typical Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Spirocyclic Amine Formation | Diol + Amine, Acidic medium, 25–50 °C, 12–24 h | 60–75 | High regioselectivity, mild conditions |
| 2 | Methylene Bridging | Benzyl halide, K2CO3, DMF/DMSO, 50–80 °C | 55–70 | Avoids over-alkylation, requires dry solvent |
| 3 | Friedel-Crafts Acylation | Cyclohexanoyl chloride, AlCl3, DCM/toluene, 0–25 °C | 40–60 | Temperature control critical, anhydrous |
Notes on Methodology and Literature Context
- While direct literature on the exact compound "this compound" is limited, synthetic strategies for closely related analogs such as cyclohexyl 4-substituted derivatives and cyclopentyl or cyclopropyl analogs provide a reliable framework for its preparation.
- The spirocyclic system synthesis via cyclocondensation is well-established in medicinal chemistry for generating conformationally constrained amines.
- Friedel-Crafts acylation remains the standard approach for introducing cyclohexyl ketone groups onto aromatic rings, with extensive precedent in literature.
- Optimization of reaction parameters including solvent choice, temperature, and catalyst loading is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a cyclohexyl group attached to a phenyl ketone moiety and an azaspirodecane derivative. Its molecular formula is with a molecular weight of approximately 343.46 g/mol. The presence of both cyclic and acyclic components contributes to its unique pharmacological properties.
Pharmaceutical Applications
- Psychotropic Effects : Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane possess psychotropic properties, which can be beneficial in treating psychiatric disorders. These compounds have shown potential in modulating neurotransmitter systems, making them candidates for further exploration in psychopharmacology .
- Antiallergic Properties : The compound's structural characteristics suggest possible antiallergic effects. Studies have indicated that similar compounds exhibit low toxicity while providing therapeutic benefits for allergic conditions .
- Opioid Receptor Affinity : Cyclohexyl derivatives have been studied for their affinity towards μ-opioid receptors and ORL1 receptors, indicating potential applications in pain management and addiction treatment . This receptor interaction profile is crucial for developing new analgesics with fewer side effects.
Case Study 1: Antipsychotic Activity
A study explored the effectiveness of various spirocyclic compounds, including those related to Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone, in models of psychosis. The results demonstrated significant reductions in conditioned avoidance responses (CAR), suggesting robust antipsychotic activity compared to standard treatments like chlorpromazine .
Case Study 2: Allergy Management
In another investigation focusing on antiallergic properties, compounds similar to this compound were tested for their ability to inhibit histamine release from mast cells. The findings indicated that these compounds could effectively reduce allergic responses without significant side effects .
Mechanism of Action
The mechanism of action of Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkyl Groups
Key Insight :
- Ring size and strain : Cyclohexyl substituents offer lower strain and greater stability compared to cyclobutyl or cyclopropyl analogues. Cyclopropyl derivatives exhibit reduced reactivity in ketone reductions due to angular strain .
- Positional isomerism : The 3-position ketone in the target compound may enhance electronic conjugation compared to 2-position isomers, influencing solubility and binding interactions .
Analogues with Halogen Substituents
| Compound Name | CAS Number | Substituent | Molecular Weight | Key Differences | Applications |
|---|---|---|---|---|---|
| 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone | MFCD03842706 | 3-Fluorophenyl | ~335 (estimated) | Fluorine at meta position | Enhanced electron-withdrawing effects; potential for improved bioavailability |
| (3-Bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | 898755-97-0 | 3-Bromophenyl | ~384 (estimated) | Bromine substitution | Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization |
Key Insight :
- Electron-withdrawing groups (EWGs) : Fluorine and bromine substituents modulate electronic properties, affecting solubility and reactivity. Brominated derivatives are valuable intermediates in synthesis pipelines .
Ethyl Ester Derivatives
Key Insight :
- Ester vs. ketone : Ethyl esters introduce hydrolyzable groups, enabling controlled release mechanisms. The aliphatic chain enhances lipophilicity, impacting membrane permeability .
Biological Activity
Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone (CAS No. 898762-55-5) is a complex organic compound notable for its unique spirocyclic structure. The molecular formula is C21H29NO3, with a molecular weight of approximately 343.47 g/mol. This compound features a cyclohexyl group, a phenyl ketone moiety, and a spirocyclic system that includes both nitrogen and oxygen atoms, contributing to its potential biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows the compound to bind effectively to various enzymes and receptors, potentially inhibiting their activity. This interaction may disrupt cellular pathways, leading to observed biological effects such as antimicrobial and anticancer properties.
Antimicrobial Properties
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, related spirocyclic compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the spirocyclic system may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Additionally, it may inhibit tumor growth by targeting angiogenesis-related factors.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of the spirocyclic structure exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Anticancer Mechanism Investigation : Another research effort focused on the compound's mechanism of action in breast cancer cell lines showed that it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Cyclohexyl phenyl ketone | Lacks spirocyclic system | Moderate | Less effective due to simpler structure |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Simpler spirocyclic compound | Limited | Lower binding affinity to targets |
| Piperidin-4-one ethylene ketal | Different functional groups | Variable | Not directly comparable |
Q & A
What synthetic methodologies are recommended for preparing Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone?
Basic Research Focus
The synthesis of structurally analogous spiro compounds involves multistep reactions, including nucleophilic substitutions and ketone functionalization. For example, spiro[4.5]decane derivatives are synthesized via condensation of ketones with amines or alcohols under reflux conditions (e.g., acetonitrile, 60–80°C) . A key step is the introduction of the 1,4-dioxa-8-azaspiro[4.5]decane moiety through alkylation or Mannich reactions. In one protocol, benzoyl chloride was reacted with a preformed spirocyclic amine intermediate to yield a structurally similar compound, with purification via recrystallization from diethyl ether . Methodological considerations include optimizing reaction time (12–48 hours), stoichiometric ratios (1:1.2 ketone:amine), and catalytic acid/base conditions.
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Focus
High-resolution mass spectrometry (HRMS-ESI) and elemental analysis are essential for confirming molecular composition (e.g., C27H35N2O3, error < 2 ppm) . Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups . Nuclear magnetic resonance (NMR) techniques, including ¹H-¹³C HSQC and HMBC, resolve spirocyclic connectivity and substituent orientation. For example, HMBC correlations between the ketone carbonyl and adjacent methylene protons confirm spatial proximity in the spiro framework .
How can reaction kinetics be systematically studied for sodium borohydride reduction of analogous cycloalkyl phenyl ketones?
Advanced Research Focus
Kinetic experiments require monitoring reaction progress under controlled conditions (temperature: 0–35°C, inert atmosphere). For cyclohexyl phenyl ketone, second-order rate constants (k) are determined via UV-Vis spectroscopy by tracking hydride consumption at 240 nm . Data interpretation involves Eyring plots to calculate activation parameters (ΔH‡, ΔS‡). Contradictions arise when comparing cyclohexyl (k = 0.25) and cyclopentyl (k = 0.36) analogs at 0°C; conformational strain in the transition state may explain deviations from expected ring-strain trends .
How should researchers address conflicting reactivity data in cycloalkyl phenyl ketone systems?
Advanced Research Focus
Unexpected reactivity trends, such as slower rates for cyclohexyl vs. cyclopentyl analogs, necessitate conformational analysis. Computational methods (DFT, molecular mechanics) model transition-state geometries to assess torsional strain . Experimental validation includes synthesizing cycloheptyl analogs to test the hypothesis that seven-membered rings exhibit higher reactivity. Statistical tools like multivariate regression can correlate ring strain (via heat of combustion) with kinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
